6-Bromo-8-fluorochroman-4-amine hydrochloride
CAS No.:
Cat. No.: VC17413032
Molecular Formula: C9H10BrClFNO
Molecular Weight: 282.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrClFNO |
|---|---|
| Molecular Weight | 282.54 g/mol |
| IUPAC Name | 6-bromo-8-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H9BrFNO.ClH/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5;/h3-4,8H,1-2,12H2;1H |
| Standard InChI Key | AQTHJHKEGHNXNC-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(C1N)C=C(C=C2F)Br.Cl |
Introduction
Chemical Identity and Structural Properties
6-Bromo-8-fluorochroman-4-amine hydrochloride belongs to the chroman family, a bicyclic structure comprising a benzene ring fused to a tetrahydropyran ring. Its molecular formula is C₉H₁₀BrClFNO, with a molecular weight of 282.54 g/mol. The IUPAC name, 6-bromo-8-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride, reflects the positions of the bromine (C6) and fluorine (C8) substituents, as well as the amine group at C4. The hydrochloride salt enhances its solubility in polar solvents, a critical feature for in vitro and in vivo studies.
Table 1: Key Chemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₉H₁₀BrClFNO |
| Molecular Weight | 282.54 g/mol |
| IUPAC Name | 6-bromo-8-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride |
| Canonical SMILES | C1COC2=C(C1N)C=C(C=C2F)Br.Cl |
| PubChem CID | 92134930 |
| Solubility | Polar solvents (e.g., water, DMSO) |
The electron-withdrawing effects of bromine and fluorine influence the compound’s reactivity, particularly in electrophilic substitution and nucleophilic addition reactions. The amine group at C4 facilitates hydrogen bonding, which is pivotal for interactions with biological macromolecules.
Synthesis and Industrial Production
The synthesis of 6-bromo-8-fluorochroman-4-amine hydrochloride involves multi-step halogenation and amination processes. Bromination typically employs N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to ensure regioselectivity at the C6 position. Subsequent fluorination at C8 is achieved using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride). The final amination step introduces the primary amine group, followed by hydrochloride salt formation to stabilize the product.
Key Reaction Conditions:
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Bromination: Conducted at 0–25°C in dichloromethane or acetic acid, with yields exceeding 75%.
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Fluorination: Requires anhydrous conditions and temperatures of 50–80°C to prevent side reactions.
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Amination: Achieved via nucleophilic substitution or reductive amination, often using ammonia or ammonium chloride.
Industrial-scale production utilizes continuous flow reactors to optimize temperature and pressure control, ensuring reproducibility and scalability. Automated systems minimize human error and enhance purity, which is critical for pharmaceutical applications.
Biological Activity and Mechanistic Insights
Preliminary studies indicate that 6-bromo-8-fluorochroman-4-amine hydrochloride interacts with G-protein-coupled receptors (GPCRs) and ion channels, though specific targets remain under investigation. Its halogen substituents enhance binding affinity through hydrophobic interactions and halogen bonding, while the amine group participates in hydrogen bonding with active site residues.
Table 2: Comparative Biological Activity of Chroman Derivatives
| Compound | Target Receptor | IC₅₀ (µM) |
|---|---|---|
| 6-Bromo-8-fluorochroman-4-amine HCl | Adrenergic α₂A | 12.3 |
| 6-Chlorochroman-4-amine | Serotonin 5-HT₂B | 18.7 |
| 8-Fluorochroman-4-amine | Dopamine D₂ | 24.5 |
Data extrapolated from in vitro assays using HEK293 cells.
In pharmacokinetic studies, the compound demonstrates moderate bioavailability (~40%) in rodent models, with a plasma half-life of 2.3 hours. Metabolism occurs primarily via hepatic cytochrome P450 enzymes, yielding inactive metabolites excreted renally.
Applications in Medicinal Chemistry
The structural versatility of 6-bromo-8-fluorochroman-4-amine hydrochloride makes it a valuable scaffold in drug discovery. Current applications include:
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β-Adrenergic Receptor Antagonists: Analogues of this compound have shown promise in reducing hypertension and arrhythmias in preclinical models.
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Neuroprotective Agents: Fluorine’s electronegativity enhances blood-brain barrier penetration, enabling potential use in neurodegenerative diseases.
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Anticancer Therapeutics: Preliminary screens reveal apoptosis induction in breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines at IC₅₀ values of 15–20 µM.
Future Research Directions
Despite its potential, comprehensive data on toxicity, long-term stability, and in vivo efficacy are lacking. Priorities for future research include:
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Target Deconvolution: High-throughput screening to identify precise molecular targets.
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Structure-Activity Relationship (SAR) Studies: Modifying substituents to optimize potency and reduce off-target effects.
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Clinical Translation: Phase I trials to assess safety profiles in humans.
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